Fmoc-Sec(Trt)-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H31NO4Se |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylselanylpropanoic acid |
InChI |
InChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 |
InChI Key |
BNOGRCVLEKLKJK-UMSFTDKQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Sec(Trt)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The Fmoc group is then removed using piperidine, and the next amino acid is coupled to the growing peptide chain. This process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of solid-phase synthesis allows for the easy separation of intermediates and final products from soluble reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Sec(Trt)-OH undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide.
Reduction: The seleninic acid can be reduced back to the selenol group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include selenocysteine derivatives with various protecting groups or functional groups, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry
Fmoc-Sec(Trt)-OH is widely used in peptide synthesis, particularly in the synthesis of selenoproteins. Selenoproteins are proteins that contain selenocysteine and play important roles in various biological processes .
Biology
In biological research, this compound is used to study the role of selenocysteine in proteins and enzymes. It is also used to investigate the effects of selenium on cellular processes and to develop selenium-based therapeutics .
Medicine
In medicine, this compound is used to develop peptide-based drugs and therapies. Selenocysteine-containing peptides have shown potential in treating various diseases, including cancer and cardiovascular diseases .
Industry
In the industrial sector, this compound is used in the production of selenoproteins for nutritional supplements and functional foods. It is also used in the development of biosensors and other analytical tools .
Mechanism of Action
The mechanism of action of Fmoc-Sec(Trt)-OH involves the incorporation of selenocysteine into peptides and proteins. The presence of selenium in selenocysteine allows these proteins to participate in redox reactions and other biochemical processes that are not possible with other amino acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fmoc-Sec(Trt)-OH vs. Fmoc-Sec(Xan)-OH
| Property | This compound | Fmoc-Sec(Xan)-OH |
|---|---|---|
| Protecting Group | Trityl (Trt) | Xanthenyl (Xan) |
| Deprotection | TFA (96% with TIS/H₂O) | TFA (96% with TIS/H₂O) |
| Stability | Degrades slowly at >-20°C | Bench-stable at RT (>1 month) |
| Synthetic Yield | 87% | 85% |
| Side Reactions | Minor dHA/Se-OAc adducts in peptides | Minimal adducts observed |
| Applications | Single/double Sec-containing peptides | Preferred for multi-Sec sequences |
- Key Findings: Both derivatives enable TFA-driven deprotection, avoiding toxic reagents (e.g., β-mercaptoethanol) . Fmoc-Sec(Xan)-OH exhibits superior shelf stability, making it more practical for routine use . Trityl derivatives may form dehydroalanine (dHA) and Se-OAc adducts during peptide elongation due to partial selenium oxidation, especially in sequences with N-terminal Arg residues .
This compound vs. Traditional Sec Derivatives
- Advantages of Trt/Xan Derivatives :
Comparison with Sulfur Analog: Fmoc-Cys(Trt)-OH
| Property | This compound | Fmoc-Cys(Trt)-OH |
|---|---|---|
| Element | Selenium (Se) | Sulfur (S) |
| Redox Potential | Higher | Lower |
| Side-Chain pKa | ~5.2 (SeH) | ~8.3 (SH) |
| Oxidation Products | Diselenides (R-Se-Se-R) | Disulfides (R-S-S-R) |
| Peptide Stability | Prone to dHA formation | Stable under basic conditions |
Biological Activity
Fmoc-Sec(Trt)-OH, a derivative of selenocysteine, is increasingly recognized for its potential in various biological applications, particularly in peptide synthesis and medicinal chemistry. This article delves into its biological activity, synthesis methods, and practical applications, supported by research findings and case studies.
Overview of this compound
This compound is a protected form of selenocysteine that incorporates a trityl (Trt) protecting group on the side chain. This compound is instrumental in solid-phase peptide synthesis (SPPS), where it serves as a building block for peptides containing selenocysteine residues. The use of Fmoc (9-fluorenylmethoxycarbonyl) as a protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of selenocysteine into peptides without compromising their biological activity.
Synthesis and Stability
The synthesis of this compound involves several steps, typically starting from bis-Fmoc selenocystine. The process includes the introduction of the Trt group through reaction with trityl chloride in dichloromethane, followed by purification to yield the final product. Research indicates that this compound exhibits stability under specific conditions but may detritylate slowly if not stored properly (at -20 °C) .
Table 1: Comparison of Synthesis Methods for Fmoc-Sec Derivatives
| Compound | Synthesis Method | Stability | Deprotection Behavior |
|---|---|---|---|
| This compound | Trityl chloride reaction | Detritylates slowly | Forms diselenide dimers upon TFA cleavage |
| Fmoc-Sec(Xan)-OH | One-pot reduction method | Bench-stable | Isolated as intramolecular diselenides |
Biological Activity
The biological activity of this compound is primarily linked to its role in peptide synthesis. Peptides synthesized with this compound have shown promising results in various assays, particularly in cancer research and antimicrobial studies.
- Peptide Synthesis and Functionality : this compound has been successfully incorporated into peptides that demonstrate enhanced biological activities compared to their cysteine counterparts. For instance, peptides containing selenocysteine have been associated with improved antioxidant properties and greater stability against oxidative stress .
-
Case Studies :
- A study evaluated the incorporation of this compound into cyclic peptides, revealing that these peptides exhibited significant cytotoxic effects against cancer cell lines. The presence of selenocysteine was crucial for enhancing the peptides' efficacy .
- Another investigation focused on antimicrobial peptides synthesized using this compound, which showed increased potency against various bacterial strains compared to traditional peptide structures lacking selenoamino acids .
Research Findings
Research indicates that the biological activity of peptides incorporating this compound is influenced by their structural conformation and the presence of disulfide bonds formed during synthesis. The following findings highlight key insights from recent studies:
- Cytotoxicity Assays : Peptides containing this compound demonstrated enhanced cytotoxicity against drug-resistant cancer cell lines, outperforming standard treatments in certain cases .
- Antioxidant Activity : Seleno-containing peptides exhibited superior antioxidant properties, which are beneficial in reducing oxidative damage in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
